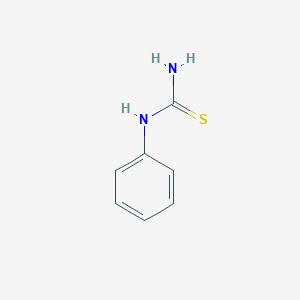

Phenylthiourea

Descripción

Propiedades

IUPAC Name |

phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULZLIGZKMKICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021134 | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS] | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 (EPA, 1998) - Denser than water; will sink, 1.3 | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00209 [mmHg] | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from water; prisms from alcohol, Needles | |

CAS No. |

103-85-5 | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-phenylthiourea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F82C6Q54C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

298.4 °F (EPA, 1998), 154 °C | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Serendipitous Discovery of Phenylthiourea Taste Blindness: A Genetic and Molecular Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The inability to taste the synthetic compound phenylthiourea (PTC) represents a classic example of a polymorphic genetic trait in humans. Its discovery in 1931 by chemist Arthur L. Fox was accidental, yet it initiated a cascade of research that has significantly contributed to our understanding of human genetics, taste perception, and the molecular basis of sensory variation. This technical guide provides a comprehensive historical account of the discovery of PTC taste blindness, details the key experiments and methodologies that elucidated its genetic underpinnings, and presents the current understanding of the molecular mechanisms and signaling pathways involved. Quantitative data on population frequencies, detailed experimental protocols, and visualizations of key pathways are included to serve as a valuable resource for researchers in genetics, sensory science, and pharmacology.

A Fortuitous Observation: The History of PTC Taste Blindness Discovery

The story of this compound (PTC) taste blindness began not in a biology lab, but in the industrial setting of the DuPont chemical company in 1931. Arthur L. Fox, a chemist, was synthesizing PTC when a cloud of the fine, crystalline powder was accidentally released into the air.[1][2] A colleague nearby complained of a bitter taste, but Fox, who was closer to the chemical, tasted nothing.[1][2] Intrigued by this discrepancy, Fox embarked on a series of informal experiments, asking friends, family, and colleagues to taste the non-toxic crystals.[1] He discovered that the ability to taste PTC was not universal; some individuals found it intensely bitter, while others, like himself, perceived it as tasteless.[1]

This peculiar variation in taste perception soon caught the attention of geneticists. In 1931, L. H. Snyder, a geneticist at Ohio State University, recognized the potential of this trait as a Mendelian marker in human populations.[3][4] After obtaining a sample of PTC from Fox, Snyder conducted family studies and concluded that the inability to taste PTC is a recessive trait.[4][5]

Quantitative Analysis of PTC Taste Polymorphism

The bimodal distribution of PTC taste sensitivity has been extensively studied across global populations. The frequency of the "non-taster" phenotype varies significantly among different ethnic groups. Below is a summary of quantitative data from various studies.

| Population/Region | Number of Subjects (n) | Percentage of Non-tasters (%) | Reference |

| North India (Muslim Populations) | 821 | 33.62 | (Hussain et al., 2013) |

| - Males | 400 | 35.00 | (Hussain et al., 2013) |

| - Females | 421 | 32.30 | (Hussain et al., 2013) |

| Punjab, Pakistan | 600 | 18.6 | (Khan et al., 2007) |

| - Males | 315 | 23 | (Khan et al., 2007) |

| - Females | 285 | 14 | (Khan et al., 2007) |

| West Africa | - | 3 | (Boyd, 1950) |

| China | - | 6-23 | (Guo & Reed, 2001) |

| India (General) | - | 40 | (Guo & Reed, 2001) |

| Caucasians | - | 25-57 | (Fareed et al., 2012) |

| Chimpanzees | 27 | 25.9 | (Fisher et al., 1939) |

Key Experimental Protocols

The study of PTC taste perception has relied on several key experimental methodologies, from psychophysical threshold testing to molecular genotyping.

Harris and Kalmus Threshold Test (1949)

This classic method provides a quantitative measure of an individual's sensitivity to PTC and allows for a more precise classification than simple taster/non-taster screening.

Objective: To determine the taste threshold for PTC, defined as the lowest concentration at which a subject can reliably distinguish the taste from water.

Materials:

-

This compound (PTC) powder

-

Distilled water

-

A series of 14 numbered glass tumblers or cups

-

Pipettes or graduated cylinders for serial dilutions

Procedure:

-

Preparation of Stock Solution (Solution #1): Dissolve 1.3 grams of PTC in 1 liter of distilled water. This creates a 0.13% solution.

-

Serial Dilutions: Prepare a series of 13 further solutions by serial dilution. For each step, take 50 ml of the preceding solution and dilute it with 50 ml of distilled water. This creates a twofold dilution series. Solution #14 is plain distilled water (the control).

-

Threshold Determination - Part 1 (Approximate Threshold):

-

The subject rinses their mouth with water.

-

Starting with the most dilute solution (Solution #13) and proceeding to more concentrated ones, the subject sips a few milliliters of each solution.

-

The concentration at which the subject first reports a definite taste is recorded as the approximate threshold.

-

-

Threshold Determination - Part 2 (Confirmation):

-

Present the subject with eight cups, four containing water and four containing the PTC solution at the approximate threshold concentration determined in Part 1. The cups should be presented in a random order.

-

The subject is asked to taste the contents of each cup and separate them into two groups of four: those containing PTC and those containing water.

-

If the subject correctly separates the cups, the test is repeated with the next lower concentration of PTC.

-

The lowest concentration at which the subject can correctly discriminate between the PTC solution and water is recorded as their taste threshold.

-

-

Classification: The distribution of taste thresholds in a population is typically bimodal. The antimode (the point of lowest frequency between the two peaks) is used to classify individuals as "tasters" or "non-tasters."

TAS2R38 Genotyping Protocol

The discovery of the TAS2R38 gene as the primary determinant of PTC taste sensitivity has enabled the use of molecular methods to determine an individual's genotype. A common method involves Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis.

Objective: To determine an individual's genotype (homozygous taster, heterozygous taster, or non-taster) at the TAS2R38 gene.

Materials:

-

DNA sample (e.g., from buccal cells or saliva)

-

PCR primers specific for the TAS2R38 gene region containing the relevant single nucleotide polymorphism (SNP)

-

Taq DNA polymerase and PCR buffer

-

Deoxynucleotide triphosphates (dNTPs)

-

Restriction enzyme (e.g., HaeIII) that recognizes a site created by one of the alleles

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

DNA Extraction: Isolate genomic DNA from the subject's sample.

-

PCR Amplification:

-

Set up a PCR reaction containing the subject's DNA, TAS2R38-specific primers, Taq polymerase, buffer, and dNTPs.

-

Perform PCR to amplify the target region of the TAS2R38 gene.

-

-

Restriction Enzyme Digestion:

-

Incubate the PCR product with the HaeIII restriction enzyme. The "taster" allele (PAV haplotype) often contains a recognition site for HaeIII, while the "non-taster" allele (AVI haplotype) does not.

-

-

Agarose Gel Electrophoresis:

-

Load the digested PCR product onto an agarose gel.

-

Run the gel to separate the DNA fragments by size.

-

-

Genotype Determination:

-

Homozygous Taster (TT): The PCR product will be cut by the restriction enzyme, resulting in smaller DNA fragments.

-

Heterozygous Taster (Tt): The PCR product from the "taster" allele will be cut, while the product from the "non-taster" allele will remain uncut. The gel will show both the uncut fragment and the smaller, cut fragments.

-

Homozygous Non-taster (tt): The PCR product will not be cut by the restriction enzyme, and only the full-length, uncut fragment will be visible on the gel.

-

Molecular Basis of PTC Taste Perception

The ability to taste PTC is primarily controlled by the TAS2R38 gene, located on chromosome 7.[7] This gene encodes a bitter taste receptor protein that is a member of the G protein-coupled receptor (GPCR) family.[6] Variations, specifically single nucleotide polymorphisms (SNPs), within the TAS2R38 gene result in different protein variants, which in turn determine an individual's sensitivity to PTC.

The two most common haplotypes of the TAS2R38 gene are:

-

PAV (Proline-Alanine-Valine): This is the "taster" allele. The corresponding receptor protein can bind to PTC and related compounds, initiating a signaling cascade that results in the perception of a bitter taste.[8]

-

AVI (Alanine-Valine-Isoleucine): This is the "non-taster" allele. The amino acid substitutions in the receptor protein prevent it from effectively binding to PTC, and thus no bitter taste is perceived.[8]

An individual's PTC tasting phenotype is determined by the combination of these two alleles they inherit.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the processes involved in PTC taste perception and its study, the following diagrams are provided.

Bitter Taste Signaling Pathway

The perception of bitterness, including that of PTC, is initiated by the binding of a bitter compound to a taste receptor on the surface of a taste receptor cell. This triggers a downstream signaling cascade.

Caption: The signaling cascade for bitter taste perception initiated by PTC.

Experimental Workflow for PTC Genotyping

The following diagram illustrates the key steps in determining an individual's PTC genotype using the PCR-RFLP method.

Caption: Workflow for determining PTC taster genotype via PCR-RFLP.

Conclusion and Future Directions

The discovery of PTC taste blindness is a compelling example of how a chance observation can lead to profound insights into human genetics and sensory biology. From its initial description as a simple Mendelian trait to the identification and characterization of the TAS2R38 gene, the study of PTC has provided a powerful model for understanding the genetic basis of chemosensory perception. The methodologies developed to study this trait, from psychophysical tests to molecular genotyping, have become standard tools in human genetics research.

For drug development professionals, the story of PTC and its receptor, TAS2R38, offers valuable lessons. The genetic variation in this single taste receptor highlights the potential for significant inter-individual differences in the perception and metabolism of orally administered drugs, many of which have bitter tastes. Understanding the genetic basis of such variations can inform drug formulation to improve patient compliance and efficacy. Furthermore, the TAS2R38 receptor is expressed in tissues beyond the tongue, including the respiratory and gastrointestinal tracts, where it may play a role in innate immunity and other physiological processes. This suggests that TAS2R38 and other bitter taste receptors could be potential targets for novel therapeutic interventions. Future research will likely continue to unravel the complex roles of bitter taste receptors in human health and disease, building upon the foundational knowledge gained from the study of PTC taste blindness.

References

- 1. genetics-gsa.org [genetics-gsa.org]

- 2. academic.oup.com [academic.oup.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. Phenylthiocarbamide: A 75-Year Adventure in Genetics and Natural Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAS2R38 - Wikipedia [en.wikipedia.org]

- 8. static.nsta.org [static.nsta.org]

Phenylthiourea: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthiourea (PTU), a well-established organosulfur compound, continues to be a molecule of significant interest across various scientific disciplines. Known for its pronounced biological activity, particularly as a potent inhibitor of tyrosinase, PTU serves as a critical tool in melanogenesis research and holds potential for therapeutic applications. This technical guide provides an in-depth analysis of the chemical properties and structural features of this compound. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action within relevant biological pathways.

Chemical and Physical Properties

This compound is a white crystalline solid with a slightly aromatic odor. Its key physicochemical properties are summarized in the table below, providing a comprehensive overview for laboratory use and theoretical modeling.

| Property | Value |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| Appearance | White to off-white crystalline powder or needle-like crystals |

| Melting Point | 148 - 154 °C |

| Solubility | Sparingly soluble in cold water (1 g/L at 20°C); soluble in hot water, ethanol (B145695), acetone, DMSO (approx. 30 mg/mL), and dimethylformamide (approx. 30 mg/mL)[1][2] |

| Density | ~1.3 g/cm³ |

| pKa | 13.12 ± 0.70 (predicted) |

| LogP | 0.71 |

Molecular Structure

The structural integrity of this compound is fundamental to its chemical reactivity and biological function. The molecule consists of a phenyl ring attached to a thiourea (B124793) group.

Connectivity and Conformation

The IUPAC name for this compound is N-phenylthiourea. The molecule exhibits a planar conformation in the thiourea moiety, with the phenyl ring typically twisted out of this plane.

Bond Lengths and Angles

Crystallographic studies of this compound and its derivatives reveal characteristic bond lengths and angles. The C=S double bond is a key feature, and its length, along with the C-N bond lengths, indicates a degree of resonance within the thiourea core.

| Bond/Angle | Typical Value (from related structures) |

| C=S Bond Length | ~1.695 Å[3] |

| C-N Bond Length | ~1.326 - 1.351 Å[3] |

| N-C-N Angle | ~120°[3] |

| N-C-S Angle | ~120°[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows distinct signals for the aromatic protons and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.70 | Singlet | -NH (Thiourea) |

| ~7.40 | Multiplet | Aromatic C-H |

| ~7.33 | Multiplet | Aromatic C-H |

| ~7.12 | Multiplet | Aromatic C-H |

| Variable | Broad | -NH₂ (Thiourea) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The thiocarbonyl carbon is a key diagnostic signal.

| Chemical Shift (δ) ppm | Assignment |

| ~180-185 | C=S (Thiocarbonyl) |

| ~130-140 | Aromatic C (ipso) |

| ~120-130 | Aromatic C-H |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3100 | N-H stretching (amine) |

| ~3050 - 3000 | C-H stretching (aromatic) |

| ~1600, 1490, 1450 | C=C stretching (aromatic) |

| ~1550 - 1500 | N-H bending |

| ~1350 - 1300 | C-N stretching |

| ~800 - 700 | C=S stretching |

Mass Spectrometry

Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern.

| m/z Value | Assignment |

| 152 | Molecular ion [M]⁺ |

| 135 | [M - NH₃]⁺ |

| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 60 | [H₂NCS]⁺ |

Experimental Protocols

Synthesis of this compound from Aniline and Ammonium (B1175870) Thiocyanate (B1210189)

This protocol describes a common and reliable method for the laboratory synthesis of this compound.[4]

Materials:

-

Aniline (0.1 mole)

-

Concentrated Hydrochloric Acid (9 mL)

-

Deionized Water

-

Ammonium thiocyanate (0.1 mole)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine 0.1 mole of aniline, 9 mL of concentrated hydrochloric acid, and 25 mL of deionized water.

-

Heat the mixture to 60-70 °C for approximately 1 hour with stirring.

-

Cool the resulting solution for about 1 hour.

-

Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.

-

Fit the flask with a reflux condenser and reflux the mixture for 4 hours.

-

After reflux, add 20 mL of deionized water while continuously stirring. This compound will precipitate as a crystalline solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold deionized water.

-

Dry the purified this compound. The expected yield is approximately 86%.

Purification: The crude this compound can be further purified by recrystallization from ethanol or an ethanol/water mixture.[5]

Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound (as inhibitor)

-

Phosphate (B84403) Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a fresh solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add phosphate buffer, this compound solution (at various concentrations), and tyrosinase solution.

-

Control Wells: Add phosphate buffer and tyrosinase solution (without inhibitor).

-

Blank Wells: Add phosphate buffer and L-DOPA solution (without enzyme).

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals using a microplate reader. The formation of dopachrome (B613829) results in a color change.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and, if desired, the IC₅₀ value of this compound.

-

Biological Activity and Signaling Pathways

This compound is most renowned for its ability to inhibit tyrosinase, the key enzyme in the melanogenesis pathway. This inhibitory action makes it a valuable tool for studying pigment formation and a potential lead compound for developing agents to treat hyperpigmentation disorders.

Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This compound acts as a competitive inhibitor of tyrosinase. It is believed to interact with the copper ions in the active site of the enzyme, thereby blocking the binding of the natural substrate.[6] This inhibition prevents the formation of melanin (B1238610) precursors.

The Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. One of the central pathways involves the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. MITF promotes the transcription of key melanogenic enzymes, including tyrosinase. This compound directly inhibits the enzymatic activity of tyrosinase, thus blocking the pathway at a post-transcriptional level.

Conclusion

This compound remains a cornerstone compound for research in chemical biology and drug discovery. Its well-defined chemical properties, accessible synthesis, and specific biological activity make it an invaluable tool. This technical guide has provided a consolidated resource of its key characteristics, experimental protocols, and a visualization of its mechanism of action, intended to support and facilitate further scientific investigation and application of this versatile molecule.

References

The Genetic and Molecular Basis of Phenylthiourea (PTC) Taste Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying the perception of phenylthiourea (PTC), a compound known for the bimodal distribution of its taste sensitivity in human populations. This document details the genetic determinants, the receptor and signaling pathways involved, and the experimental methodologies used to investigate this classic example of a human genetic trait.

Introduction

The ability to taste this compound (PTC) is a well-established Mendelian trait, first discovered in 1931 by Arthur Fox.[1] Individuals either perceive PTC as intensely bitter or are unable to taste it. This variation in taste sensitivity is primarily attributed to polymorphisms within a single gene, TAS2R38, which encodes a bitter taste receptor.[2][3] Understanding the mechanism of PTC taste perception provides a valuable model for studying the genetics of taste, receptor function, and its potential implications for food preferences, dietary habits, and even disease susceptibility.[4][5][6]

Genetic Basis of PTC Taste Perception

The perception of PTC is predominantly governed by the TAS2R38 gene, located on chromosome 7q34.[2][3] This gene consists of a single coding exon of 1002 base pairs.[3][7] Variations in this gene account for a significant portion of the phenotypic variance in PTC tasting ability.[2]

Haplotypes of the TAS2R38 Gene

Three single nucleotide polymorphisms (SNPs) within the TAS2R38 gene are primarily responsible for the different taster statuses. These SNPs lead to amino acid changes at positions 49, 262, and 296 of the receptor protein.[3][4][8] The combination of these SNPs results in two common haplotypes:

-

PAV (Proline-Alanine-Valine): This is the "taster" haplotype.[2][4]

-

AVI (Alanine-Valine-Isoleucine): This is the "non-taster" haplotype.[2][4]

Less common haplotypes, such as AAI, AAV, PAI, and PVI, have also been identified and are associated with intermediate taste sensitivity.[7][9]

Genotype-Phenotype Correlation

The combination of these haplotypes determines an individual's genotype and their corresponding PTC taster phenotype. The inheritance pattern is generally considered to be incompletely dominant.[10][11]

-

PAV/PAV (Homozygous Dominant): These individuals are "supertasters" and are highly sensitive to PTC.[12][13]

-

PAV/AVI (Heterozygous): These individuals are "tasters" and can perceive the bitter taste of PTC, although often at a lower intensity than PAV/PAV individuals.[2][12]

-

AVI/AVI (Homozygous Recessive): These individuals are "non-tasters" and are insensitive to the bitter taste of PTC at typical concentrations.[2][12]

It is important to note that while the TAS2R38 genotype is the primary determinant, other genes and environmental factors can also influence PTC taste perception, leading to a continuous range of taste sensitivity rather than a strict dichotomy.[3][14]

Molecular Mechanism of PTC Taste Perception

The TAS2R38 gene encodes a G protein-coupled receptor (GPCR) that is expressed in taste receptor cells on the tongue.[1][15] The binding of PTC to the extracellular domain of the TAS2R38 receptor initiates an intracellular signaling cascade.

TAS2R38 Receptor and Ligand Binding

The different haplotypes of the TAS2R38 receptor exhibit varying affinities for PTC and related compounds like 6-n-propylthiouracil (PROP).[2][4] The PAV variant is a functional receptor that binds effectively to PTC, while the AVI variant is considered non-functional or has a significantly reduced binding capacity.[12][13] These functional differences are thought to arise from conformational changes in the ligand-binding pocket of the receptor due to the amino acid substitutions.[2][16]

Intracellular Signaling Pathway

The binding of PTC to the TAS2R38 receptor triggers the activation of a heterotrimeric G protein, gustducin. This initiates a downstream signaling cascade, leading to the depolarization of the taste receptor cell and the transmission of a nerve impulse to the brain, which is ultimately perceived as a bitter taste. The key steps are as follows:

-

Ligand Binding: PTC binds to the TAS2R38 receptor.

-

G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of gustducin.

-

Effector Enzyme Activation: The activated α-gustducin and the βγ-subunits dissociate and activate phospholipase C-β2 (PLCβ2).

-

Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of Na+ ions, causing depolarization of the taste cell. This depolarization triggers the release of neurotransmitters (e.g., ATP) onto afferent nerve fibers.

-

Signal to Brain: The nerve impulse is transmitted to the gustatory cortex of the brain for the perception of bitterness.

Experimental Protocols

Several well-established methods are used to investigate PTC taste perception, ranging from simple phenotypic assays to detailed molecular genetic analyses.

Phenotypic Assessment of PTC Taste Sensitivity

Objective: To determine an individual's taster status (taster or non-taster).

Method 1: PTC Paper Test [7][17]

-

Materials: PTC-impregnated paper strips, control paper strips (without PTC), water for rinsing.

-

Procedure:

-

The subject rinses their mouth with water.

-

A control paper strip is placed on the tongue to establish a baseline.

-

The subject then places a PTC paper strip on their tongue for a few seconds.

-

The subject reports whether they perceive a bitter taste.

-

-

Interpretation: A bitter taste indicates a "taster" phenotype, while no taste or a taste similar to the control paper indicates a "non-taster" phenotype.

Method 2: Serial Dilution Threshold Test (Harris-Kalmus Method) [1][3][18]

-

Materials: A series of 13 solutions of PTC with serial twofold dilutions, starting from a high concentration (e.g., 0.13%). A fourteenth solution of pure water serves as a control.

-

Procedure:

-

The subject is presented with the solutions in order of increasing concentration.

-

For each concentration, the subject tastes the solution and reports whether they can detect a taste different from water.

-

The lowest concentration at which the subject can reliably detect a bitter taste is recorded as their taste threshold.

-

-

Interpretation: A bimodal distribution of thresholds is typically observed, allowing for the classification of individuals into tasters and non-tasters.

Genotyping of the TAS2R38 Gene

Objective: To determine an individual's TAS2R38 genotype (PAV/PAV, PAV/AVI, or AVI/AVI).

Method 1: PCR-RFLP (Polymerase Chain Reaction - Restriction Fragment Length Polymorphism) [1]

-

Principle: This method utilizes a restriction enzyme that cuts the PCR-amplified DNA at a specific site present in one allele but not the other.

-

Procedure:

-

DNA Extraction: Genomic DNA is isolated from buccal cells (cheek swabs) or blood.

-

PCR Amplification: A specific region of the TAS2R38 gene containing one of the key SNPs (e.g., at position 145) is amplified using PCR.

-

Restriction Digest: The PCR product is incubated with the restriction enzyme HaeIII. The "taster" allele (PAV) contains a GGCC recognition site for HaeIII, while the "non-taster" allele (AVI) does not.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis.

-

-

Interpretation:

-

PAV/PAV: The PCR product is cut, resulting in smaller DNA fragments.

-

AVI/AVI: The PCR product remains uncut.

-

PAV/AVI: Both cut and uncut PCR products are observed.

-

Method 2: DNA Sequencing (Sanger or Next-Generation) [19][20]

-

Principle: This method directly determines the nucleotide sequence of the TAS2R38 gene.

-

Procedure:

-

DNA Extraction and PCR Amplification: As described above.

-

Sequencing Reaction: The PCR product is sequenced to identify the nucleotides at the three key SNP positions.

-

-

Interpretation: The sequence data reveals the specific alleles present, allowing for precise haplotype and genotype determination.

Method 3: Real-Time PCR with Allelic Discrimination Assays [8][21]

-

Principle: This high-throughput method uses fluorescently labeled probes that are specific to each allele at an SNP locus.

-

Procedure:

-

DNA Extraction: As described above.

-

Real-Time PCR: The DNA is subjected to real-time PCR with specific primers and allele-specific probes.

-

-

Interpretation: The instrument detects the fluorescence signals generated during the PCR, allowing for the automated determination of the genotype.

In Vitro Functional Assays of the TAS2R38 Receptor

Objective: To characterize the functional response of different TAS2R38 receptor variants to PTC and other agonists.[22][23][24]

-

Principle: Heterologous expression systems are used to express the TAS2R38 receptor variants in cultured cells (e.g., HEK293T cells) that do not endogenously express taste receptors. The cellular response to agonist application is then measured.

-

Procedure:

-

Cloning: The coding sequences of the different TAS2R38 haplotypes (e.g., PAV, AVI) are cloned into an expression vector.

-

Cell Culture and Transfection: The expression vectors are transfected into a suitable cell line, often along with a G protein (e.g., Gα16-gust44) that couples to a calcium signaling pathway.

-

Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Application: PTC or other agonists are applied to the cells at various concentrations.

-

Data Acquisition: Changes in intracellular calcium levels are monitored using a fluorescence plate reader or microscope.

-

-

Interpretation: The dose-response curves for each receptor variant are generated to determine their sensitivity (e.g., EC50 values) to different agonists.

Quantitative Data

PTC Taste Thresholds by Genotype

The ability to taste PTC is strongly correlated with the TAS2R38 genotype. Individuals with the PAV/PAV genotype have the lowest taste thresholds (are most sensitive), while those with the AVI/AVI genotype have the highest thresholds (are least sensitive). Heterozygotes (PAV/AVI) typically have intermediate thresholds.

| Genotype | Phenotype | Mean PTC Taste Threshold (mM) |

| PAV/PAV | Supertaster | Lowest |

| PAV/AVI | Taster | Intermediate |

| AVI/AVI | Non-taster | Highest |

| Note: Specific threshold values can vary depending on the study population and methodology.[3][25][26] |

Population Frequencies of PTC Taster Status and TAS2R38 Haplotypes

The frequency of PTC tasters and non-tasters, as well as the underlying TAS2R38 haplotypes, varies significantly across different global populations.[8] Generally, about 70% of the world's population are PTC tasters, and 30% are non-tasters.

| Population Group | Taster Frequency (%) | Non-taster Frequency (%) | PAV Haplotype Frequency (%) | AVI Haplotype Frequency (%) |

| European | ~72-73% | ~27-28% | ~49% | ~47% |

| Asian | ~84-90% | ~10-16% | ~58% | ~42% |

| African | ~84-90% | ~10-16% | ~40% | - |

| Australian Aborigines | ~50% | ~50% | - | - |

| Data compiled from multiple sources. Frequencies are approximate and can vary between specific subpopulations.[4][6][8] |

Logical Relationship between Genotype and Phenotype

The relationship between the TAS2R38 genotype and the ability to taste PTC is a classic example of how genetic variation at a single locus can lead to a distinct physiological trait.

Conclusion

The ability to taste PTC is a complex trait with a strong, well-defined genetic component centered on the TAS2R38 gene. The molecular mechanism involves a classic G protein-coupled receptor signaling pathway. The study of PTC taste perception continues to be a valuable tool in human genetics, providing insights into the molecular basis of taste, the influence of genetics on behavior, and the evolutionary pressures that shape sensory perception. The experimental protocols outlined in this guide provide a robust framework for investigating this fascinating and accessible genetic trait.

References

- 1. PTC tasting - Wikipedia [en.wikipedia.org]

- 2. TAS2R38 - Wikipedia [en.wikipedia.org]

- 3. Myths of Human Genetics: PTC tasting [udel.edu]

- 4. healthcoach.clinic [healthcoach.clinic]

- 5. researchgate.net [researchgate.net]

- 6. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD [nidcd.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Rare haplotypes of the gene TAS2R38 confer bitter taste sensitivity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylthiocarbamide tasting | Genetics, Bitter Taste, Taste Perception | Britannica [britannica.com]

- 11. sequencing.com [sequencing.com]

- 12. Genetic Variants Increasing TAS2R38 Bitter Taste Receptor Sensitivity Are Associated With Lower Postprandial Glycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional variants in the TAS2R38 bitter taste receptor associate with postprandial glycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bento.bio [bento.bio]

- 16. mdpi.com [mdpi.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Role of phenylthiocarbamide as a genetic marker in predicting the predisposition of disease traits in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. genetics-gsa.org [genetics-gsa.org]

- 20. youtube.com [youtube.com]

- 21. TAS2R38 genotypes and phenylthiocarbamide bitter taste perception in a population of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Association between Genetic Variation in the TAS2R38 Bitter Taste Receptor and Propylthiouracil Bitter Taste Thresholds among Adults Living in Japan Using the Modified 2AFC Procedure with the Quest Method - PMC [pmc.ncbi.nlm.nih.gov]

Phenylthiourea (PTC) Tasting: A Comprehensive Technical Guide to a Classic Model of Mendelian Inheritance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to taste phenylthiourea (PTC) is a classic example of a simple Mendelian trait in humans, offering a powerful and accessible model for studying the principles of genetics and inheritance. This bimodal taste sensitivity, where individuals perceive PTC as either intensely bitter or virtually tasteless, is primarily governed by genetic variations within the TAS2R38 gene. This technical guide provides a comprehensive overview of the genetic basis of PTC tasting, detailed experimental protocols for both phenotypic and genotypic analysis, and a quantitative summary of population genetics. It is intended to serve as a valuable resource for researchers and scientists utilizing this trait as a model for genetic studies, population genetics, and understanding the broader implications of taste perception in human health and pharmacology.

Introduction: The Genetic Basis of PTC Taste Perception

The differential perception of this compound (PTC) was first reported in 1931 by chemist Arthur Fox, who observed that while some individuals found the chemical intensely bitter, others, including himself, found it tasteless.[1] Subsequent family and population studies established that the inability to taste PTC is inherited as a simple Mendelian recessive trait.[1][2][3][4] Individuals with at least one dominant "taster" allele (T) can perceive the bitter taste, while only those homozygous for the recessive "non-taster" allele (t) are unable to taste it.[2][4][5]

The genetic locus responsible for this trait was later identified as the TAS2R38 gene, located on chromosome 7.[3][4][6][7] This gene, a member of the T2R family of bitter taste receptors, encodes a G protein-coupled receptor (GPCR) that is expressed in taste receptor cells on the tongue.[1][6][8] The binding of PTC and structurally similar compounds, such as 6-n-propylthiouracil (PROP), to this receptor initiates an intracellular signaling cascade that results in the perception of bitterness.[7][8][9]

The TAS2R38 Gene and its Polymorphisms

The TAS2R38 gene is a single-exon gene of approximately 1000 nucleotides.[6] Variations in PTC taste sensitivity are primarily attributed to three common single nucleotide polymorphisms (SNPs) within this gene, which result in amino acid changes in the receptor protein. These SNPs are:

-

rs713598 (C145G): Changes Proline (P) to Alanine (A) at position 49 (P49A).

-

rs1726866 (T785C): Changes Alanine (A) to Valine (V) at position 262 (A262V).

-

rs10246939 (G886A): Changes Valine (V) to Isoleucine (I) at position 296 (V296I).

These three SNPs are inherited together in specific combinations known as haplotypes. The two most common haplotypes worldwide are:

-

PAV ("Taster"): Composed of Proline-49, Alanine-262, and Valine-296. This is the dominant taster allele.[8][10]

-

AVI ("Non-taster"): Composed of Alanine-49, Valine-262, and Isoleucine-296. This is the recessive non-taster allele.[8][10]

The combination of these haplotypes determines an individual's diplotype and, consequently, their PTC tasting phenotype. While the PAV and AVI haplotypes account for the majority of the phenotypic variance (50-85%), several other rare haplotypes (e.g., AAI, AAV, PVI, PAI) exist and are often associated with intermediate taste sensitivity.[9][11][12]

Quantitative Population Genetics

The frequencies of PTC tasters and non-tasters, as well as the underlying TAS2R38 haplotypes, vary significantly across global populations. This variation is thought to be maintained by balancing selection, suggesting a potential evolutionary advantage for heterozygosity.[9][13][14]

Taster vs. Non-Taster Phenotype Frequencies

Globally, approximately 70% of people are able to taste PTC.[9] However, this frequency ranges from a low of about 58% for Indigenous Australians to a high of 98% for Indigenous peoples of the Americas.[9]

TAS2R38 Haplotype and Diplotype Frequencies

The distribution of the major PAV and AVI haplotypes, as well as rarer variants, has been extensively studied. The following tables summarize the haplotype and diplotype frequencies from large-scale population genetic surveys.

Table 1: Global Frequencies of TAS2R38 Haplotypes

| Haplotype | Global Frequency (%) |

| PAV | 50.76 |

| AVI | 42.70 |

| AAI | 3.39 |

| AAV | 2.48 |

| AVV | 0.32 |

| PAI | 0.18 |

| PVV | 0.10 |

| PVI | 0.07 |

Data sourced from a combined dataset of 6,056 individuals.[8]

Table 2: TAS2R38 Haplotype Frequencies by Major Population Group

| Population | PAV (%) | AVI (%) | AAV (%) | AAI (%) | Other (%) |

| Africans | 50.76 | 35.18 | 0.61 | 13.22 | 0.23 |

| Asians | 64.51 | 35.31 | 0.00 | 0.00 | 0.17 |

| Europeans | 45.66 | 49.22 | 3.56 | 0.55 | 1.01 |

| Americans | 68.61 | 26.69 | 2.26 | 2.26 | 0.19 |

Data sourced from a combined dataset of 6,056 individuals.[8]

Table 3: Global Frequencies of Major TAS2R38 Diplotypes

| Diplotype | Genotype | Phenotype | Global Frequency (%) |

| PAV/PAV | TT | Strong Taster | 32 |

| PAV/AVI | Tt | Taster (often intermediate) | 44 |

| AVI/AVI | tt | Non-taster | 24 |

Data sourced from analysis of 5,008 chromosomes from the 1000 Genomes Project.[15][16]

Experimental Protocols

Determining an individual's PTC status involves two distinct experimental approaches: phenotyping through taste tests and genotyping through molecular analysis of the TAS2R38 gene.

Phenotyping: PTC Taste Sensitivity Measurement

The threshold method, which determines the lowest concentration at which an individual can detect a taste, is a standardized approach for classifying tasters and non-tasters.

Protocol: PTC Taste Threshold Determination by Serial Dilution

-

Preparation of Stock Solution (Solution #1):

-

Preparation of Serial Dilutions:

-

Create a series of 13 additional solutions by performing serial dilutions.

-

To make Solution #2, mix 50 mL of Solution #1 with 50 mL of water.

-

To make Solution #3, mix 50 mL of Solution #2 with 50 mL of water.

-

Continue this process until Solution #14 is prepared, which will be the most dilute.[17][18]

-

-

Testing Procedure:

-

The subject should first rinse their mouth with water.

-

Present the solutions to the subject in order of increasing concentration, starting with Solution #14 (the most dilute).

-

For each solution, the subject takes a small amount into their mouth, swishes it, and reports whether they detect any taste other than water.

-

Provide water for rinsing between solutions.

-

The taste threshold is the first concentration at which the subject reliably reports a bitter taste.

-

-

Data Interpretation:

-

The distribution of taste thresholds in a population is typically bimodal.

-

Non-tasters are individuals who cannot taste PTC even at the highest concentration (Solution #1).[18]

-

Tasters are individuals who can detect PTC at some concentration. They can be further subdivided based on their threshold.

-

The point of lowest frequency in the bimodal distribution (the antimode) is used to separate tasters from non-tasters.

-

Alternatively, commercially available PTC taste strips can be used for a qualitative assessment.[19][20][21][22]

Genotyping: TAS2R38 PCR-RFLP Analysis

The most common method for genotyping the TAS2R38 gene is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP). This method amplifies the region of the gene containing the key SNP (rs713598, G145C) and uses a restriction enzyme to differentiate between the taster (PAV) and non-taster (AVI) alleles.

Protocol: TAS2R38 Genotyping

-

DNA Extraction:

-

PCR Amplification:

-

Amplify a fragment of the TAS2R38 gene (typically ~221 bp) that includes the SNP at position 145.

-

Primers:

-

PCR Reaction Mix (20 µL total volume):

-

PCR Cycling Conditions:

-

-

Restriction Digest:

-

The restriction enzyme HaeIII recognizes the sequence GGCC. The taster allele (PAV) contains this recognition site at the SNP, while the non-taster allele (AVI) has the sequence GGGC and is not cut.[27][28]

-

Digest Reaction:

-

10 µL of PCR product

-

1U of HaeIII restriction enzyme[26]

-

Appropriate restriction enzyme buffer.

-

-

-

Agarose (B213101) Gel Electrophoresis:

-

Prepare a 3-4% agarose gel with a DNA stain (e.g., ethidium (B1194527) bromide).[25][26]

-

Load the digested PCR products into the gel. Include a DNA ladder to determine fragment sizes.

-

Run the gel at ~120V for 45 minutes.[25]

-

Visualize the DNA fragments under a UV transilluminator.

-

-

Genotype Interpretation:

Visualizations: Pathways and Workflows

Mendelian Inheritance of PTC Tasting

The inheritance pattern of PTC tasting ability follows classic Mendelian genetics, with the taster allele (T) being dominant over the non-taster allele (t).

References

- 1. public.gettysburg.edu [public.gettysburg.edu]

- 2. Evolution of Functionally Diverse Alleles Associated with PTC Bitter Taste Sensitivity in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Study of the Relationship between the Taste Sensitivity of Phenylthiocarbamide (PTC) and Blood Pressure (Random Sample from the Students of Qurna College/Basrah-Iraq) [scirp.org]

- 5. Experimental procedure for genotyping TAS2R38 at SNP 125 | BioRender Science Templates [biorender.com]

- 6. Association between Genetic Variation in the TAS2R38 Bitter Taste Receptor and Propylthiouracil Bitter Taste Thresholds among Adults Living in Japan Using the Modified 2AFC Procedure with the Quest Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. Global diversity in the TAS2R38 bitter taste receptor: revisiting a classic evolutionary PROPosal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAS2R38 - Wikipedia [en.wikipedia.org]

- 10. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD [nidcd.nih.gov]

- 11. Phenylthiocarbamide: A 75-Year Adventure in Genetics and Natural Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Taste Exam: A Brief and Validated Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. sct.ageditor.ar [sct.ageditor.ar]

- 16. sct.ageditor.ar [sct.ageditor.ar]

- 17. egyankosh.ac.in [egyankosh.ac.in]

- 18. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]

- 19. smelltest.eu [smelltest.eu]

- 20. Psychophysical Dissection of Genotype Effects on Human Bitter Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. southernbiological.com [southernbiological.com]

- 23. the-odin.com [the-odin.com]

- 24. dnalc.cshl.edu [dnalc.cshl.edu]

- 25. Expanding the role of bitter taste receptor in extra oral tissues: TAS2R38 is expressed in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 27. amgenbiotechexperience.net [amgenbiotechexperience.net]

- 28. shoreline.edu [shoreline.edu]

The Biological Significance of PTC Taste Polymorphism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to taste the synthetic compound phenylthiocarbamide (PTC) is a classic example of a polymorphic trait in humans, exhibiting a bimodal distribution of "tasters" and "non-tasters." This variation is primarily governed by polymorphisms in the TAS2R38 gene, which encodes a bitter taste receptor. Beyond its role in taste perception, this polymorphism has been linked to a range of biological and clinical phenomena, including dietary preferences, susceptibility to certain diseases, and immune responses. This technical guide provides an in-depth overview of the genetic basis, molecular mechanisms, evolutionary significance, and health implications of PTC taste polymorphism. Detailed experimental protocols for phenotyping and genotyping are provided, along with a comprehensive summary of quantitative data and visual representations of key biological pathways and experimental workflows.

Introduction: The Genetics of Bitter Taste

The variation in the ability to taste PTC was first observed in the 1930s and has since become a model for studying human genetic variation.[1] The inability to taste PTC is an autosomal recessive trait.[2] The discovery of the TAS2R38 gene on chromosome 7q34 as the primary determinant of PTC taste sensitivity has enabled a deeper understanding of the molecular basis of this trait.[2][3]

The TAS2R38 gene encodes a G-protein coupled receptor (GPCR) that is expressed in taste receptor cells on the tongue.[4][5] Polymorphisms in this gene alter the structure of the receptor protein, thereby affecting its ability to bind to PTC and related bitter compounds containing the N-C=S moiety.[5][6]

The TAS2R38 Gene and its Haplotypes

Three single nucleotide polymorphisms (SNPs) within the coding region of the TAS2R38 gene are primarily responsible for the variation in PTC taste sensitivity. These SNPs result in amino acid changes at positions 49, 262, and 296 of the receptor protein.[7] The combination of these SNPs on a chromosome creates different haplotypes, with the two most common being:

-

PAV (Proline-Alanine-Valine): This is the "taster" haplotype and is dominant. Individuals with at least one copy of the PAV haplotype are generally able to taste PTC.[5][8]

-

AVI (Alanine-Valine-Isoleucine): This is the "non-taster" haplotype and is recessive. Individuals who are homozygous for the AVI haplotype are typically unable to taste PTC or perceive it as only weakly bitter.[5][8]

Other less common haplotypes, such as AAI and AAV, have been identified and are often associated with intermediate taste sensitivity.[8][9] The presence of these haplotypes leads to three main genotypes with corresponding phenotypes: PAV/PAV (supertaster), PAV/AVI (taster), and AVI/AVI (non-taster).[10]

Molecular Mechanisms of PTC Taste Perception

The perception of PTC begins with its binding to the TAS2R38 receptor on the surface of taste receptor cells. This binding event initiates an intracellular signaling cascade that culminates in the perception of bitterness.

The TAS2R38 Signaling Pathway

The TAS2R38 receptor is coupled to a heterotrimeric G-protein called gustducin (B1178931) .[11][12] The signaling cascade proceeds as follows:

-

Ligand Binding: PTC or a related bitter compound binds to the extracellular domain of the TAS2R38 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates gustducin. The G-protein dissociates into its α-gustducin and βγ subunits.

-

Second Messenger Production: The βγ subunits of gustducin activate the enzyme phospholipase C β2 (PLCβ2) .[13][14] PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[4][15]

-

Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11]

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ concentration directly activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) .[3][4][15][16]

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of cations, leading to the depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then signal to afferent nerve fibers that transmit the bitter taste information to the brain.[3][11]

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Association of the bitter taste genes TAS2R38 and CA6 and breast cancer risk; a case-control study of Polish women in Poland and Polish immigrants in USA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of TRPM5 channel elucidate mechanisms of activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPM5 and taste transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Binding of Phenyltiocarbamide (PTC) Agonist to Its Target Human TAS2R38 Bitter Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Association Between TAS2R38 Gene Polymorphisms and Colorectal Cancer Risk: A Case-Control Study in Two Independent Populations of Caucasian Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 9. Reliability of Threshold and Suprathreshold Methods for Taste Phenotyping: Characterization with PROP and Sodium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Interaction between T2R Taste Receptors and G-Protein α Subunits Expressed in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predictors of Bilateral Disease in Low-Risk Papillary Thyroid Cancer: Histopathologic Insights and Preoperative Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jneurosci.org [jneurosci.org]

- 15. PTC bitter taste genetic polymorphism, food choices, physical growth in body height and body fat related traits among adolescent girls from Kangra Valley, Himachal Pradesh (India) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Association of phenylthiocarbamide perception with anthropometric variables and intake and liking for bitter vegetables - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Phenylthiourea (PTC) Tasting Ability in Primates: A Technical Guide

Abstract: The ability to taste the bitter compound phenylthiourea (PTC) is a classic example of a polymorphic trait in humans and other primates, primarily governed by the taste receptor gene TAS2R38. This trait has been a subject of intense study in genetics, anthropology, and evolutionary biology for over 75 years. While the taster/non-taster phenomenon is shared between humans and chimpanzees, the underlying genetic mechanisms arose independently, providing a compelling case of convergent evolution.[1][2] The evolution of TAS2R38 across the primate lineage is shaped by a complex interplay of balancing selection, which maintains different alleles in populations, and purifying selection, which preserves the receptor's fundamental structure.[3][4] This guide provides an in-depth examination of the genetic basis, evolutionary trajectory, and functional significance of PTC tasting in primates, supplemented with detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.

Introduction to Bitter Taste and PTC Perception

Bitter taste perception is a crucial defense mechanism that enables animals to detect and avoid ingesting potentially toxic substances, particularly plant-based alkaloids and other noxious compounds.[3][5] This sensory modality is mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), encoded by the TAS2R gene family.[6][7]

One of the most well-studied bitter taste receptors is TAS2R38, which is responsible for the perception of synthetic compounds containing the N-C=S moiety, such as phenylthiocarbamide (PTC) and 6-n-propylthiouracil (PROP).[4][8] The ability to taste PTC is a bimodal trait in human populations, with individuals perceiving it as intensely bitter ("tasters") or tasteless ("non-tasters").[4] This polymorphism is not unique to humans and has been observed in other primates, making it a valuable model for studying the evolution of sensory systems.[1][9]

The Genetic Basis of PTC Tasting

The TAS2R38 Gene and Receptor

The TAS2R38 gene, located on human chromosome 7q, is a small, intronless gene of approximately 1000 nucleotides that encodes the TAS2R38 receptor.[10] This receptor is a typical seven-transmembrane domain GPCR expressed in taste bud cells on the tongue.[7] Upon binding to a bitter ligand like PTC, the receptor activates a heterotrimeric G-protein (gustducin), initiating an intracellular signaling cascade that culminates in neurotransmitter release and the perception of bitterness.[11]

Key Polymorphisms and Haplotypes

In humans, the variation in PTC sensitivity is largely explained by three common single nucleotide polymorphisms (SNPs) within the TAS2R38 coding region. These SNPs result in amino acid changes at positions 49 (Proline to Alanine), 262 (Alanine to Valine), and 296 (Valine to Isoleucine).[12] These three sites are in strong linkage disequilibrium and combine to form two common haplotypes globally:

-

PAV (Proline-Alanine-Valine): The "taster" haplotype, which confers high sensitivity to PTC.

-

AVI (Alanine-Valine-Isoleucine): The "non-taster" haplotype, which results in a receptor that is largely unresponsive to PTC.[13]

Individuals with a PAV/PAV genotype are typically sensitive tasters, those with an AVI/AVI genotype are non-tasters, and heterozygotes (PAV/AVI) exhibit intermediate or variable sensitivity.[14] Several other rare haplotypes (e.g., AAI, AAV, PVI) exist and are associated with intermediate taste sensitivities.[4][15]

Evolutionary History of TAS2R38

Convergent Evolution in Humans and Chimpanzees

Early studies revealed that chimpanzees, like humans, exhibit a taster/non-taster polymorphism for PTC, with similar allele frequencies.[16] This led to the initial hypothesis that the taster and non-taster alleles were ancient and maintained by balancing selection since before the human-chimpanzee divergence.[16]

However, subsequent genetic analysis demonstrated this to be incorrect.[2] While human non-tasting is primarily due to the AVI haplotype, non-tasting in chimpanzees results from a different mutation: a single nucleotide substitution in the initiation codon (ATG to AGG).[1][16] This mutation forces the use of a downstream start codon, leading to a truncated, non-functional receptor.[1] The fact that both species share this phenotypic polymorphism but through distinct genetic mechanisms is a classic example of convergent evolution, where similar selective pressures likely drove the independent evolution of this trait.[1][2]

Selective Pressures on TAS2R38

The TAS2R38 gene in primates shows signatures of complex evolutionary pressures.

-